
4-Chloro-N-methylquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-methylquinoline-2-carboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C11H9ClN2O and is characterized by a chloro group at the 4-position, a methyl group at the N-position, and a carboxamide group at the 2-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methylquinoline-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline-2-carboxylic acid with methylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-methylquinoline-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Amide Bond Formation: The carboxamide group can participate in reactions to form new amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 4-position.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Applications De Recherche Scientifique
4-Chloro-N-methylquinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives.
Industrial Applications: The compound is used in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-methylquinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups on the quinoline ring can influence the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline-2-carboxamide: Lacks the N-methyl group.
N-Methylquinoline-2-carboxamide: Lacks the chloro group.
4-Chloro-N-methylpyridine-2-carboxamide: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
4-Chloro-N-methylquinoline-2-carboxamide is unique due to the presence of both the chloro and N-methyl groups, which can enhance its reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
90173-73-2 |
|---|---|
Formule moléculaire |
C11H9ClN2O |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
4-chloro-N-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2O/c1-13-11(15)10-6-8(12)7-4-2-3-5-9(7)14-10/h2-6H,1H3,(H,13,15) |
Clé InChI |
IOYBIKXRWFFVKX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC2=CC=CC=C2C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)

![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)
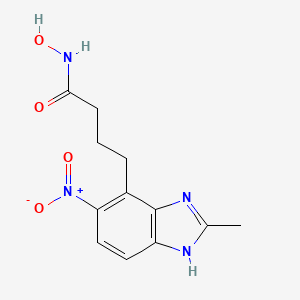

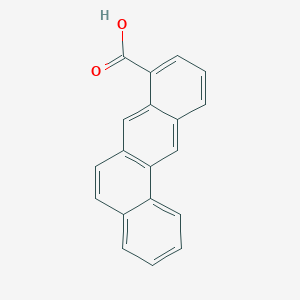
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
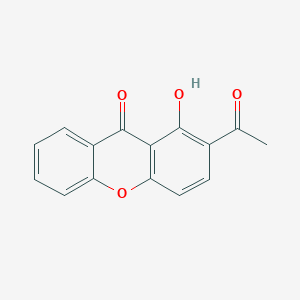
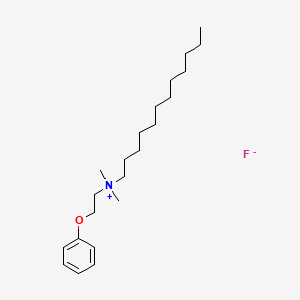
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
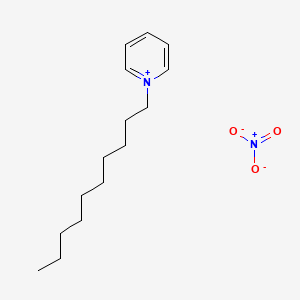
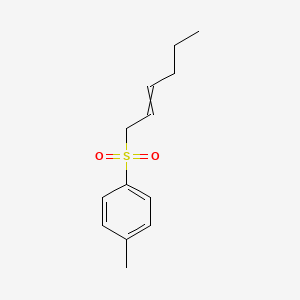
amino}ethyl acetate](/img/structure/B14359618.png)
